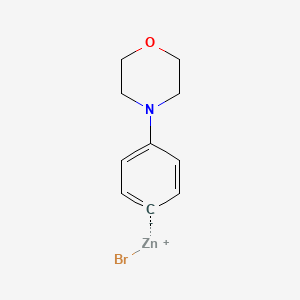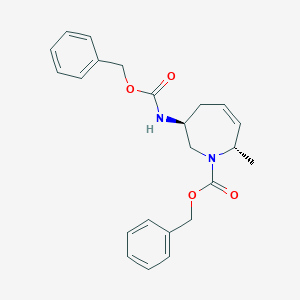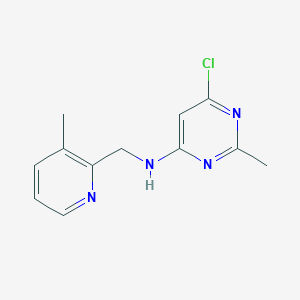
6-Chloro-2-methyl-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methyl-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine typically involves the reaction of 6-chloro-2-methylpyrimidin-4-amine with 3-methylpyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-methyl-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 6-amino-2-methyl-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine.
Oxidation: Formation of 6-chloro-2-carboxy-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine.
Reduction: Formation of 6-chloro-2-methyl-N-((3-methylpiperidin-2-yl)methyl)pyrimidin-4-amine.
Applications De Recherche Scientifique
6-Chloro-2-methyl-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Agriculture: It is explored as a fungicide and herbicide due to its ability to inhibit specific enzymes in plants and fungi.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 6-Chloro-2-methyl-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. In agricultural applications, it may inhibit enzymes involved in the biosynthesis of essential molecules in plants or fungi, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 2-chloro-6-methylpyrimidin-4-amine
Uniqueness
6-Chloro-2-methyl-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both pyrimidine and pyridine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H13ClN4 |
|---|---|
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
6-chloro-2-methyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C12H13ClN4/c1-8-4-3-5-14-10(8)7-15-12-6-11(13)16-9(2)17-12/h3-6H,7H2,1-2H3,(H,15,16,17) |
Clé InChI |
NJGJKXGIYVYZKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)CNC2=CC(=NC(=N2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
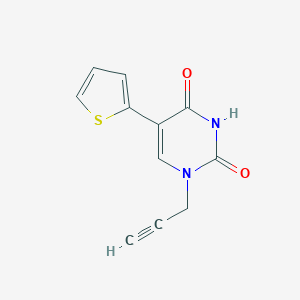
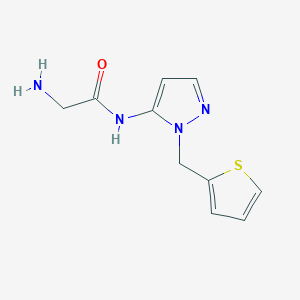
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
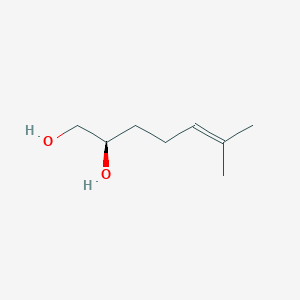
![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)


